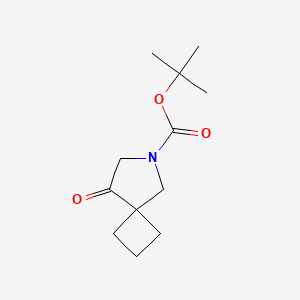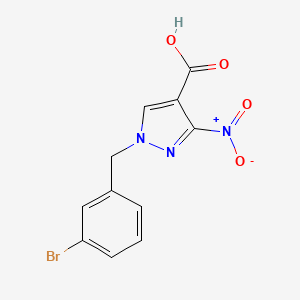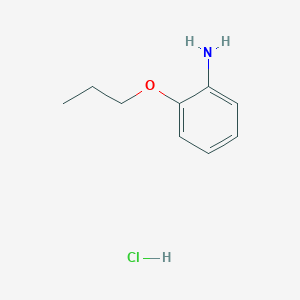![molecular formula C7H4INO B2794812 4-Iodofuro[2,3-b]pyridine CAS No. 1956371-40-6](/img/structure/B2794812.png)
4-Iodofuro[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodofuro[2,3-b]pyridine is a heterocyclic compound with the molecular formula C7H4INO It is characterized by a fused ring structure consisting of a furan ring and a pyridine ring, with an iodine atom attached to the fourth position of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodofuro[2,3-b]pyridine typically involves the iodination of furo[2,3-b]pyridine. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to achieve the desired iodination.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.
Chemical Reactions Analysis
Types of Reactions: 4-Iodofuro[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include substituted furo[2,3-b]pyridines with various functional groups.
Oxidation Reactions: Oxidized derivatives such as furo[2,3-b]pyridine-4-one.
Reduction Reactions: Deiodinated furo[2,3-b]pyridine.
Scientific Research Applications
4-Iodofuro[2,3-b]pyridine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Iodofuro[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. Additionally, the fused ring structure allows for π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-target complex.
Comparison with Similar Compounds
4-Iodofuro[2,3-b]pyridine can be compared with other similar compounds, such as:
Furo[2,3-b]pyridine: Lacks the iodine atom, resulting in different reactivity and binding properties.
4-Bromofuro[2,3-b]pyridine: Similar structure but with a bromine atom instead of iodine, leading to different chemical behavior.
4-Chlorofuro[2,3-b]pyridine: Contains a chlorine atom, which affects its reactivity and applications.
Uniqueness: The presence of the iodine atom in this compound imparts unique chemical properties, such as increased molecular weight and the ability to form halogen bonds, which are not observed in its bromine or chlorine analogs. These properties make it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-iodofuro[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INO/c8-6-1-3-9-7-5(6)2-4-10-7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLUNKVEBMXYMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1I)C=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(naphthalen-1-yl)-3-phenyl-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione](/img/structure/B2794731.png)
![1-[2-(2,5-Dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride](/img/structure/B2794733.png)
![6-(3-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2794734.png)
![Methyl 2'-methyl[1,1'-biphenyl]-3-carboxylate](/img/structure/B2794736.png)
![2-chloro-5-({[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}methyl)pyrazine](/img/structure/B2794737.png)
![4-{[5-(4-methyl-1,3-thiazol-2-yl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrrol-3-yl]sulfonyl}morpholine](/img/structure/B2794738.png)




![6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/new.no-structure.jpg)

